
3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that combines a chromenyl group with an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of 6-chloro-2H-chromen-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanogen bromide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The chlorine atom on the chromenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenyl derivatives.
Aplicaciones Científicas De Investigación
3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The chromenyl group can interact with DNA or proteins, while the oxadiazole ring can form hydrogen bonds with biological molecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(6-Chloro-2H-chromen-3-yl)acrylic acid: Similar chromenyl group but lacks the oxadiazole ring.
6-Chloro-2H-chromen-3-carboxylic acid: Precursor in the synthesis of the target compound.
1,2,4-Oxadiazole derivatives: Share the oxadiazole ring but differ in other substituents.
Uniqueness
3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the combination of the chromenyl group and the oxadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C12H7ClN2O4 |
|---|---|
Peso molecular |
278.65 g/mol |
Nombre IUPAC |
3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H7ClN2O4/c13-8-1-2-9-6(4-8)3-7(5-18-9)10-14-11(12(16)17)19-15-10/h1-4H,5H2,(H,16,17) |
Clave InChI |
HKWYUFTVZLTUED-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NOC(=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15064395.png)
![N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine](/img/structure/B15064402.png)

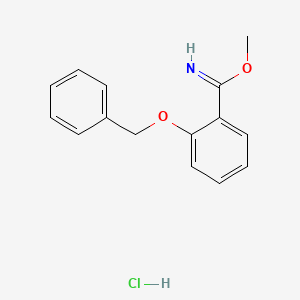
![2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one](/img/structure/B15064412.png)
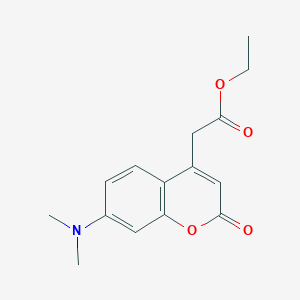
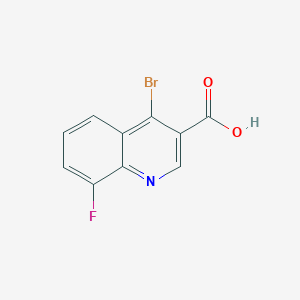

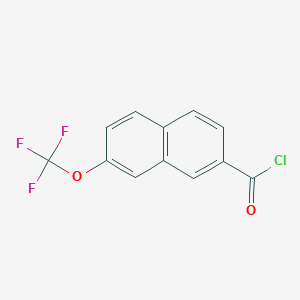
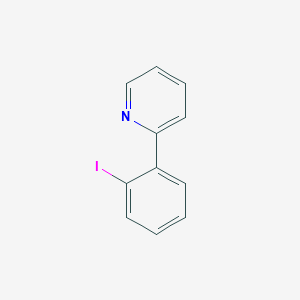
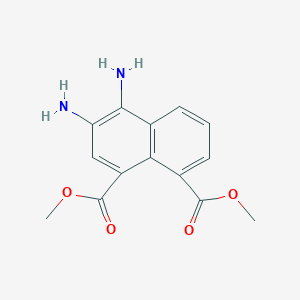
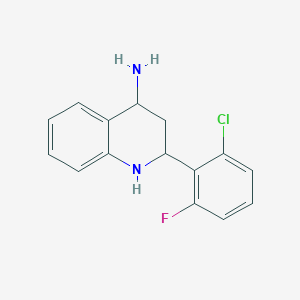
![4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B15064471.png)

